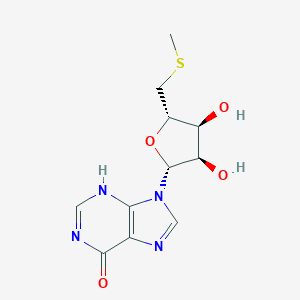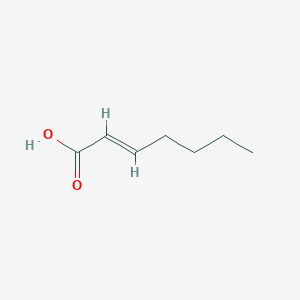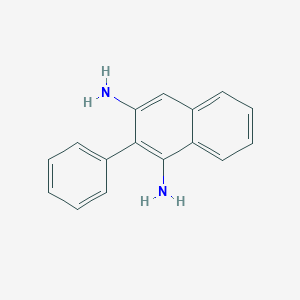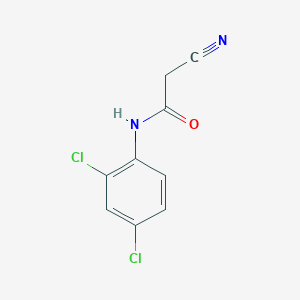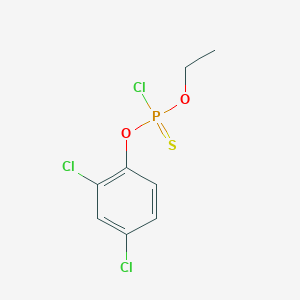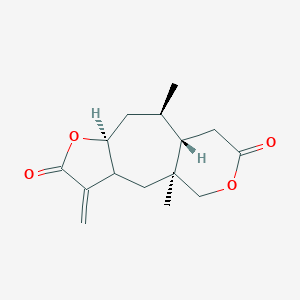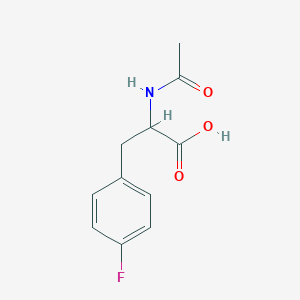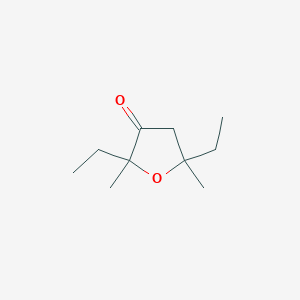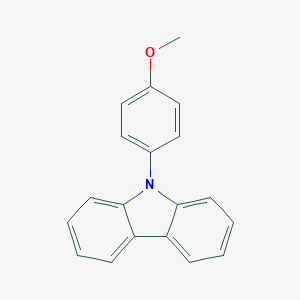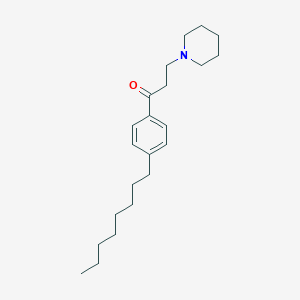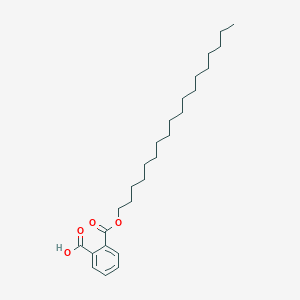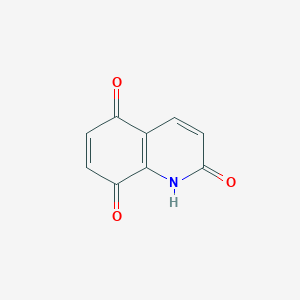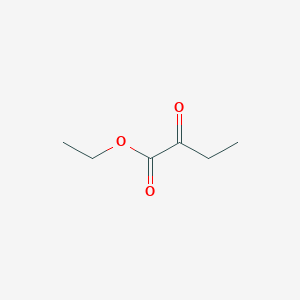
2-氧代丁酸乙酯
概述
描述
Ethyl 2-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocycles and other organic molecules. It is characterized by the presence of an ester group (ethyl) and a ketone functional group (2-oxo) within a four-carbon chain butanoate structure.
Synthesis Analysis
The synthesis of derivatives of ethyl 2-oxobutanoate can be achieved through different reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as a precursor for synthesizing a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized via Knoevenagel condensation reactions, indicating the reactivity of ethyl 2-oxobutanoate derivatives towards nucleophilic addition.
Molecular Structure Analysis
The molecular structure of ethyl 2-oxobutanoate derivatives has been elucidated using various spectroscopic techniques. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was characterized by 1H NMR, Mass spectra, and X-ray diffraction studies, revealing that it crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond . Similarly, the crystal structures of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were determined to be in the monoclinic crystal system under the space group P21/n, also adopting a Z conformation about the C=C bond .
Chemical Reactions Analysis
Ethyl 2-oxobutanoate and its derivatives undergo various chemical reactions. The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, showcasing the reactivity of the carbonyl group in nucleophilic addition reactions . Additionally, the catalytic reaction of ethyl 2-diazo-3-oxobutanoate with alcohols, catalyzed by copper(II) trifluoromethanesulfonate, leads to the formation of ethyl 2-alkoxy-3-oxobutanoates or polyoxa macrocycles, depending on the structure of the alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxobutanoate derivatives are influenced by their functional groups and molecular structure. The crystalline nature of these compounds suggests solid-state stability, and their reactivity in condensation and addition reactions indicates their potential as intermediates in organic synthesis. The antimicrobial and antioxidant activities of some derivatives also highlight the potential for biological applications. The cobalt-catalyzed carbonylative synthesis of 4-oxobutanoates from formamide and ethylene demonstrates the ability to introduce amide and ester groups across olefin motifs, which is a significant functionalization tool in organic chemistry .
科学研究应用
1. 三氟甲基杂环化合物的合成
2-重氮-4,4,4-三氟-3-氧代丁酸乙酯是 2-氧代丁酸乙酯的衍生物,用作合成一系列三氟甲基杂环化合物的多功能中间体。这些化合物使用铑(II) 或铜(II) 催化的卡宾 X-H 插入反应制备(Honey 等人,2012)。
2. 蛋白质中的同位素标记
提出了一种合成 2-羟基-2-乙基-3-氧代丁酸乙酯(与 2-氧代丁酸乙酯相关)的合成途径,用于特异性标记蛋白质中的 Ile 甲基-γ(2) 基团。该技术增强了大蛋白质中的磁化转移,有助于结构研究(Ayala 等人,2012)。
3. 抗菌活性
由 2-氧代丁酸乙酯合成的 2-(4-甲基苄叉)-3-氧代丁酸乙酯等化合物已对其抗菌活性进行了研究。这些化合物通过 Knoevenagel 缩合反应制备,并评估了它们的结构和生物学特性(Kariyappa 等人,2016)。
4. 微生物还原研究
毛霉对 2-烯丙基-3-氧代丁酸乙酯的还原用于获得 (2R,3S)-syn-羟基酯,该研究有助于微生物还原中的立体化学控制。这提供了对微生物催化的立体选择性的见解(Nakamura 等人,1990)。
5. 功能化 α-氟代酮的制备
另一种衍生物 2-氟代-3-氧代丁酸乙酯用于烷基化和脱羧,为氟代酮烯提供了多功能途径。该方法证明了 α-氟代-β-酮酯在合成选择性氟化系统中的效用(Hutchinson 等人,1998)。
6. 新型吡唑衍生物的合成
2-氧代丁酸乙酯衍生物用于吡唑化合物的合成。这些衍生物经历环缩合反应,产生具有潜在生物学应用的新型结构(Naveen 等人,2021)。
安全和危害
In terms of safety, Ethyl 2-oxobutanoate is classified as a warning signal word according to the UN GHS revision 8 . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it comes into contact with the skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .
作用机制
Target of Action
Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes : Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) and Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii . These enzymes play crucial roles in various metabolic processes.
Mode of Action
It is known that this compound interacts with its target enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
Ethyl 2-oxobutanoate is involved in several biochemical pathways. It plays a role in Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the Methionine Metabolism pathway, which is associated with various diseases such as Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency .
Result of Action
It is known that this compound can affect various metabolic processes due to its interaction with its target enzymes .
属性
IUPAC Name |
ethyl 2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKCEHATXBFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166639 | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15933-07-0 | |
| Record name | Ethyl 2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Ethyl 2-oxobutanoate of interest in biocatalysis research?
A: Ethyl 2-oxobutanoate is a valuable substrate for studying stereoselective reduction reactions using biocatalysts. This is because its structure, containing a ketone group adjacent to an ester group, allows for the formation of chiral α-hydroxy esters. These chiral molecules are important building blocks for various pharmaceuticals and agrochemicals [, , ].
Q2: Which organisms have shown promising biocatalytic activity towards Ethyl 2-oxobutanoate?
A2: Several studies have identified promising biocatalysts for the stereoselective reduction of Ethyl 2-oxobutanoate. These include:
- Basidiomycete strains: Pleurotus salmoneostramineus (H7 and H13) and Ganoderma lucidum exhibited reducing activity towards Ethyl 2-oxobutanoate, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess [].
- Marine Actinomycetes: Salinispora tropica showed high conversion ratios and enantiomeric excess for the reduction of Ethyl 2-oxobutanoate to (S)-ethyl lactate, particularly in the presence of additives like L-glutamate [].
- Marine-derived Actinobacteria: Streptomyces tateyamensis demonstrated effective reduction of Ethyl 2-oxobutanoate to the corresponding α-hydroxy ester with high conversion and enantiomeric excess when L-alanine was added to the reaction [].
Q3: How does the addition of additives like L-alanine or L-glutamate affect the biocatalytic reduction of Ethyl 2-oxobutanoate?
A: Research suggests that additives can significantly impact the activity and selectivity of biocatalysts. For instance, L-alanine enhanced the enantiomeric excess of the (R)-hydroxy ester product when using Streptomyces tateyamensis []. Similarly, L-glutamate improved both conversion rate and enantiomeric excess of (S)-ethyl lactate production with Salinispora tropica []. These findings highlight the importance of optimizing reaction conditions and exploring various additives to achieve desired stereoselectivity and yields in biocatalytic processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



